

A Comparative Analysis of the Safety Profiles of Brivanib Alaninate and Regorafenib

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Compound of Interest

Compound Name: *Brivanib Alaninate*

Cat. No.: *B612237*

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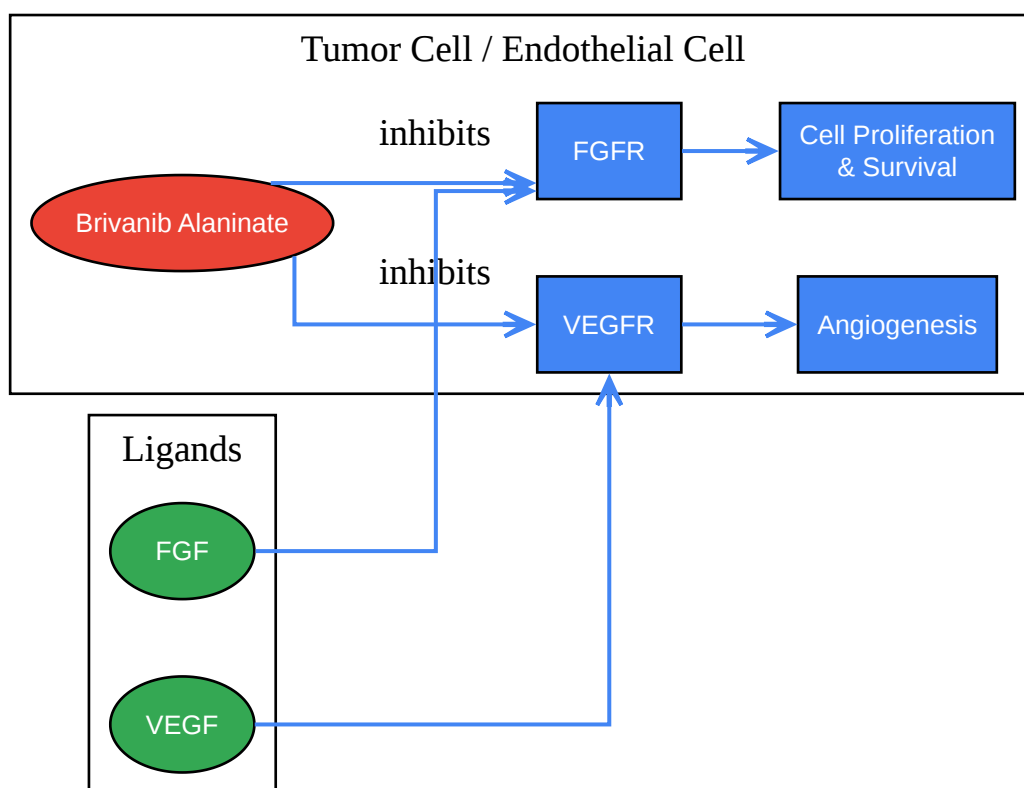
This guide provides a detailed comparison of the safety profiles of two oral multi-kinase inhibitors, **Brivanib Alaninate** and Regorafenib. Developed for researchers, scientists, and drug development professionals, this document synthesizes clinical trial data to offer an objective overview of the adverse events associated with each compound.

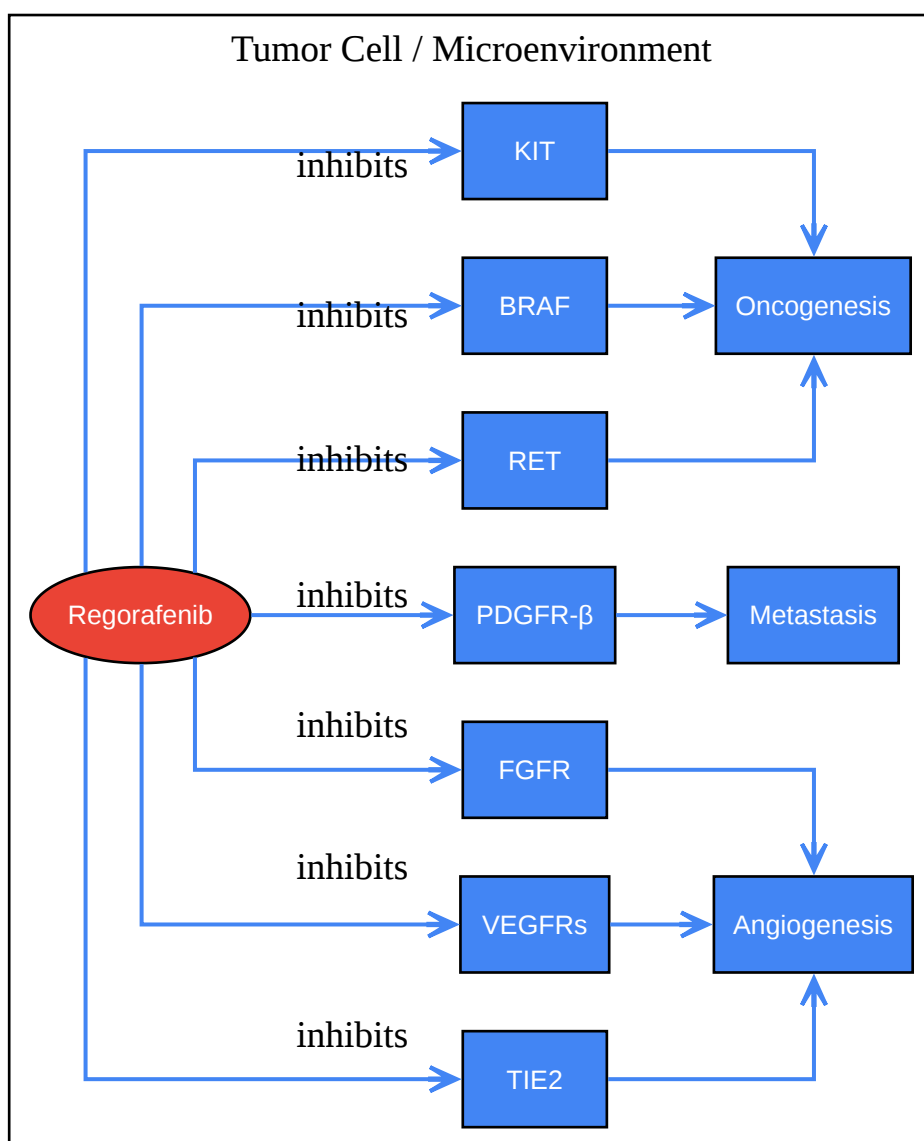
Brivanib Alaninate, an investigational drug whose development is no longer active, is a selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR).[1][2] Regorafenib, an approved therapeutic agent, targets a broader spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFRs, TIE2, PDGFR- β , and FGFR.[3][4] Understanding the distinct safety profiles of these agents is crucial for the continued development of targeted cancer therapies.

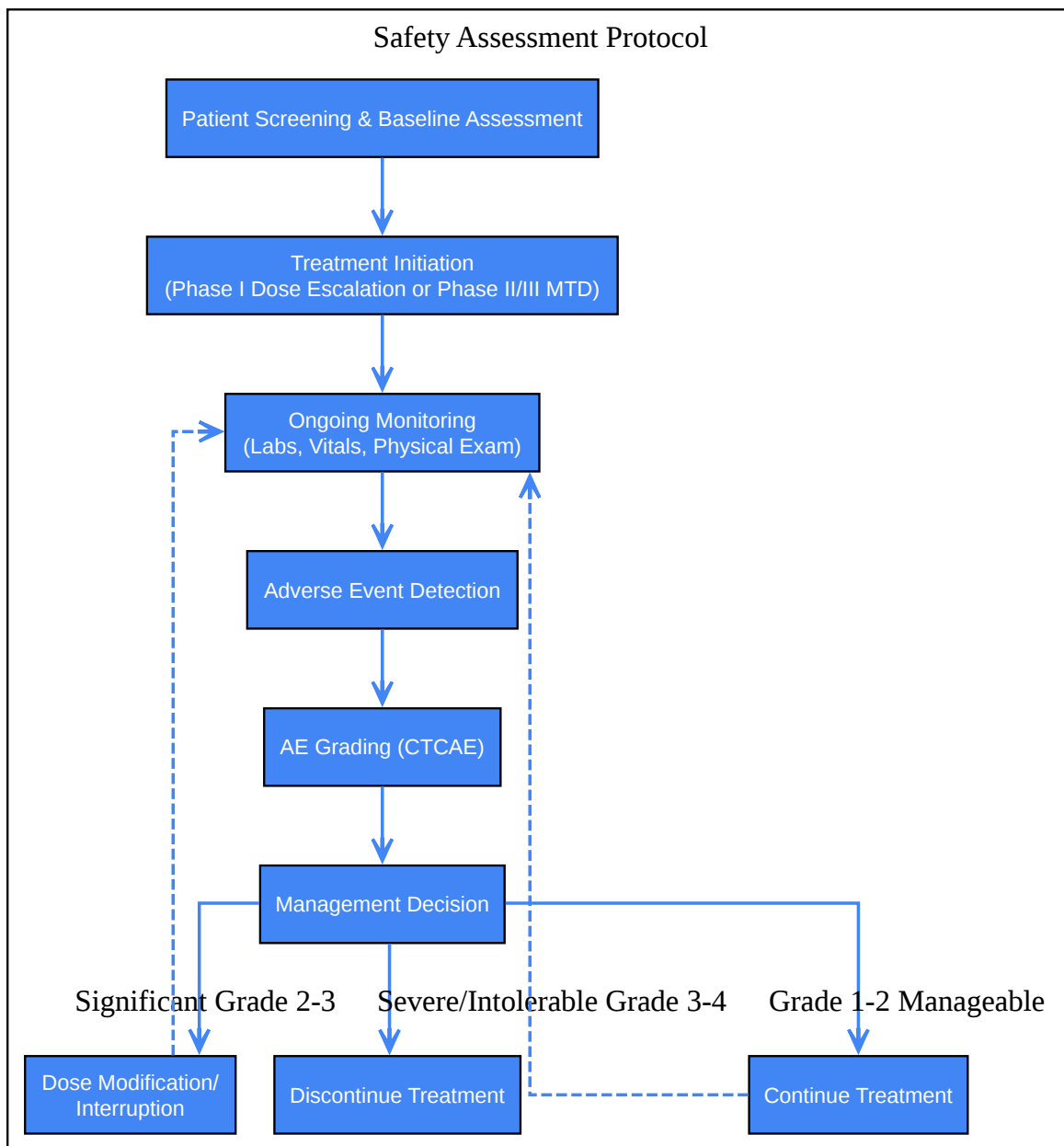
Mechanism of Action and Associated Signaling Pathways

The differing kinase inhibition profiles of **Brivanib Alaninate** and Regorafenib are foundational to their distinct safety and efficacy characteristics.

Brivanib Alaninate primarily targets VEGFR and FGFR signaling.[1][2] By inhibiting these pathways, it aims to disrupt tumor angiogenesis and cell proliferation.[1]







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References

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